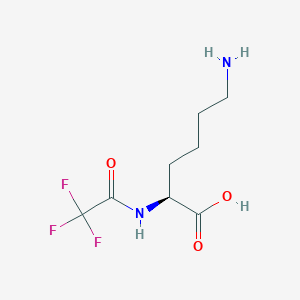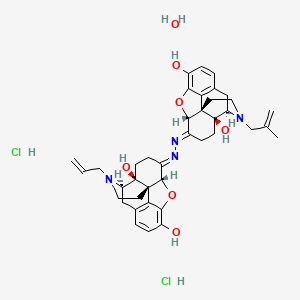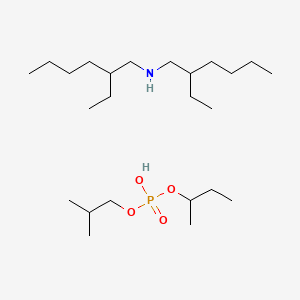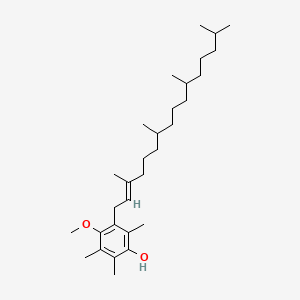
5-Chloro-8-hydroxyquinolinium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-hydroxyquinolinium hydrogen sulphate is a chemical compound with the molecular formula C9H8ClNO5S It is derived from 8-hydroxyquinoline, a compound known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-chloro-8-hydroxyquinolinium hydrogen sulphate typically involves the chlorination of 8-hydroxyquinoline. The process includes the following steps:
Chloridization: 8-hydroxyquinoline is reacted with a chlorinating agent under controlled conditions (20°C to 100°C) to form 5-chloro-8-hydroxyquinoline hydrochloride.
Extraction: The resulting 5-chloro-8-hydroxyquinoline hydrochloride is extracted using a mineral acid.
Neutralization: The extracted compound is neutralized with an alkali solution to isolate 5-chloro-8-hydroxyquinoline.
Washing and Drying: The isolated compound is washed with water and dried to obtain pure 5-chloro-8-hydroxyquinoline.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and efficient recovery of by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-hydroxyquinolinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
5-Chloro-8-hydroxyquinolinium hydrogen sulphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-8-hydroxyquinolinium hydrogen sulphate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its wide range of biological activities.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: Another derivative with different chemical properties and applications.
Uniqueness
5-Chloro-8-hydroxyquinolinium hydrogen sulphate is unique due to the presence of the chlorine atom at the 5-position and the hydrogen sulphate salt form. These modifications enhance its chemical stability, solubility, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
93804-18-3 |
|---|---|
Molecular Formula |
C9H8ClNO5S |
Molecular Weight |
277.68 g/mol |
IUPAC Name |
5-chloroquinolin-1-ium-8-ol;hydrogen sulfate |
InChI |
InChI=1S/C9H6ClNO.H2O4S/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;1-5(2,3)4/h1-5,12H;(H2,1,2,3,4) |
InChI Key |
MRHXDSLTWGHGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[NH+]=C1)O)Cl.OS(=O)(=O)[O-] |
Related CAS |
93804-18-3 84803-49-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)
![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)






